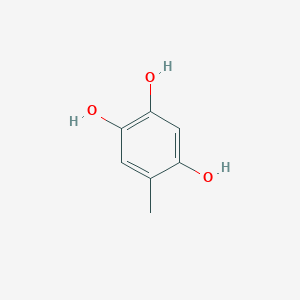

2,4,5-Trihydroxytoluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,5-Trihydroxytoluene is a benzenetriol.

科学的研究の応用

Bioremediation Applications

1. Degradation of Nitroaromatic Compounds

THT plays a crucial role in the biodegradation pathways of nitroaromatic compounds, particularly 2,4-dinitrotoluene (2,4-DNT). Research indicates that certain bacterial strains, such as Burkholderia sp. strain DNT, can utilize THT as an intermediate in the degradation of 2,4-DNT. The pathway involves the conversion of 2,4-DNT to THT through a series of enzymatic reactions, including dioxygenation and hydroxylation processes .

2. Enzymatic Activity and Mechanisms

THT is acted upon by specific enzymes known as THT oxygenases, which catalyze its conversion into unstable ring fission products. This enzymatic activity is significant for the bioremediation of environments contaminated with nitroaromatic compounds. The meta-ring cleavage mechanism employed by THT oxygenase allows for the breakdown of THT into less harmful substances .

Microbial Applications

1. Engineering Microbial Strains for Enhanced Degradation

Genetic engineering has been employed to enhance the degradation capabilities of microbial strains. For instance, Pseudomonas fluorescens has been genetically modified to improve its ability to degrade THT and other related compounds under varying environmental conditions. This strain has demonstrated stability and efficiency in degrading 2,4-DNT at low temperatures, thereby reducing its phytotoxic effects on plants like Arabidopsis thaliana and Nicotiana tabacum without harming their growth .

2. Potential for Environmental Remediation

The application of engineered microbes capable of degrading THT presents a promising strategy for environmental remediation. Studies have shown that these microbes can significantly reduce the concentration of nitroaromatic pollutants in contaminated soils and groundwater, making them valuable tools in bioremediation efforts .

Case Studies and Research Findings

化学反応の分析

Enzymatic Extradiol Cleavage (meta-Ring Fission)

THT undergoes extradiol cleavage catalyzed by THT oxygenase in Burkholderia sp. strain DNT . This reaction produces 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid, a yellow-colored intermediate that rapidly tautomerizes under physiological conditions .

Key Features:

-

Mechanism : The enzyme uses Fe²⁺ as a cofactor and follows a radical-based pathway for O₂ activation .

-

Substrate Specificity : THT oxygenase also acts on 1,2,4-benzenetriol, 4-methylcatechol, and chlorocatechols (Table 1) .

-

Kinetics : The enzyme exhibits a specific activity of 0.63 U/mg for THT .

Table 1 : Substrate activity profile of THT oxygenase

| Substrate | Relative Activity (%) | Product λ<sub>max</sub> (nm) |

|---|---|---|

| THT | 100 | 280, 320–380 |

| 1,2,4-Benzenetriol | 17 | 280, 320–380 |

| 4-Methylcatechol | 3 | 325, 382 |

| Catechol | 1 | 375 |

Oxidation Reactions

THT participates in oxidation pathways under both biological and chemical conditions:

-

Biological Oxidation : In microbial pathways, THT is a metabolic intermediate in the degradation of 2,4-dinitrotoluene (2,4-DNT), forming part of a catabolic route that releases nitrite .

-

Chemical Oxidation : THT can be oxidized to quinones using agents like hydrogen peroxide or potassium permanganate. These products are unstable and prone to polymerization.

Enzyme Characteristics

The THT oxygenase enzyme has distinct properties:

-

Molecular Weight : 35 kDa monomer, forming a 67–78 kDa dimeric native structure .

-

Iron Content : Contains 2 moles of iron per mole of enzyme, essential for catalytic activity .

-

Optimal Conditions : Activity is enhanced by Fe²⁺ and ascorbate, indicating a redox-sensitive mechanism .

Comparison with Structural Analogs

Table 2 : Reactivity differences among trihydroxytoluene isomers

Industrial and Environmental Relevance

-

Bioremediation : THT oxygenase enables microbial strains to degrade nitroaromatic pollutants like 2,4-DNT, making it critical for soil and water detoxification .

-

Synthetic Applications : The compound’s reactivity with electrophiles (e.g., halogens) allows for functionalized derivatives used in dye synthesis.

特性

CAS番号 |

1124-09-0 |

|---|---|

分子式 |

C7H8O3 |

分子量 |

140.14 g/mol |

IUPAC名 |

5-methylbenzene-1,2,4-triol |

InChI |

InChI=1S/C7H8O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8-10H,1H3 |

InChIキー |

QKGQHTCUNGPCIA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1O)O)O |

正規SMILES |

CC1=CC(=C(C=C1O)O)O |

Key on ui other cas no. |

1124-09-0 |

同義語 |

2,4,5-trihydroxytoluene toluene-2,4,5-triol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。